molecular formula C12H17NO5S B14388615 Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester CAS No. 89841-01-0

Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester

Cat. No.: B14388615
CAS No.: 89841-01-0
M. Wt: 287.33 g/mol
InChI Key: VGHHWXIFLPCQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester is an organic compound with the molecular formula C12H17NO5S. This compound is characterized by the presence of a benzenemethanesulfonic acid group, a nitro group at the 4-position, and a 2,2-dimethylpropyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester typically involves the esterification of benzenemethanesulfonic acid with 2,2-dimethylpropanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted benzenemethanesulfonic acid derivatives.

    Reduction: 4-amino-benzenemethanesulfonic acid, 2,2-dimethylpropyl ester.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

Benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenemethanesulfonic acid, 4-nitro-, 2,2-dimethylpropyl ester involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

89841-01-0

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

2,2-dimethylpropyl (4-nitrophenyl)methanesulfonate

InChI

InChI=1S/C12H17NO5S/c1-12(2,3)9-18-19(16,17)8-10-4-6-11(7-5-10)13(14)15/h4-7H,8-9H2,1-3H3

InChI Key

VGHHWXIFLPCQJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COS(=O)(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.